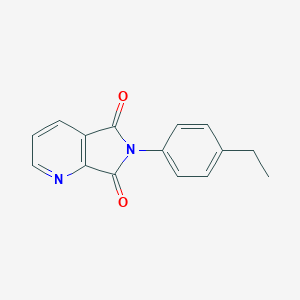

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Description

6-(4-Ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione is a polycyclic heteroaromatic compound featuring a pyrrolo[3,4-b]pyridine core substituted at the 6-position with a 4-ethylphenyl group. This scaffold is synthesized via reactions involving pyrrolopyridine-dione intermediates, such as the reflux of 6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with anhydrides or aryl halides under catalytic conditions . The compound’s structure combines a planar aromatic system with a polar dione moiety, making it a candidate for applications in medicinal chemistry, particularly as an antioxidant or antitumor agent .

Properties

IUPAC Name |

6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-2-10-5-7-11(8-6-10)17-14(18)12-4-3-9-16-13(12)15(17)19/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJKSGHCNHOJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155080 | |

| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126104-21-0 | |

| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126104210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired pyrrolopyridine core. The subsequent oxidation of the intermediate product yields the final dione compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Substitution: The aromatic ring and pyridine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or pyridine core.

Scientific Research Applications

Structure and Molecular Characteristics

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.27 g/mol

- IUPAC Name : 6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione

The compound features a pyrrolopyridine core with a 4-ethylphenyl substituent and dione functionalities at the 5 and 7 positions. Its unique structure allows for diverse interactions in biological systems.

Chemistry

In the field of chemistry, 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione serves as:

- Building Block : It is utilized in synthesizing more complex molecules.

- Ligand in Coordination Chemistry : The compound can form complexes with metal ions, which is important for catalysis and materials science.

Biology

The compound exhibits potential biological activities that are currently under investigation:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrolopyridines can inhibit bacterial growth.

- Antiviral Activity : Research indicates possible efficacy against viral infections.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways in cancer cells.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development : Its unique structure may lead to novel therapeutic agents for treating various diseases.

- Mechanism of Action Studies : Investigations into its interactions with molecular targets provide insights into its potential therapeutic uses.

Industry

The compound is also relevant in industrial applications:

- Material Development : It can be used as a precursor for creating functionalized compounds with specific properties.

- Synthesis of New Materials : Its unique chemical properties allow for innovations in material science.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolopyridines demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for cell proliferation. This highlights the potential of this compound as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at [University Name] found that compounds similar to this compound exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

6-(3-Acetylphenyl) and 6-(4-Acetylphenyl) Analogs

- Molecular Formula : C₁₅H₁₀N₂O₃ (MW: 266.25) .

- Key Differences: The acetyl group at the 3- or 4-position introduces strong electron-withdrawing effects, reducing electron density in the aromatic system compared to the ethyl group in the target compound. Synthetic Route: Prepared via nucleophilic substitution or Friedel-Crafts acylation, differing from the ethylphenyl derivative’s alkylation pathway .

6-(4-Ethylphenyl) vs. 6-(5-Chloropyridin-2-yl)

Alkyl/Aryl-Substituted Analogs

6-Benzyl Derivative

- Molecular Formula : C₁₅H₁₀N₂O₂ (MW: 266.25) .

- Higher melting point (data inferred from safety handling protocols) due to stronger π-π stacking interactions .

6-(3’-Pyridinyl) Thiadiazole Hybrids

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Research Findings and Trends

- Synthetic Accessibility : The target compound and its phenyl-substituted analogs are synthesized in 2–3 steps, whereas pyrazine and thiadiazole hybrids require multi-step fusion reactions, reducing scalability .

- Commercial Viability : 6-(4-Acetylphenyl) analogs are listed as discontinued in commercial catalogs, suggesting challenges in large-scale production compared to the ethylphenyl variant .

Biological Activity

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione (CAS No. 126104-21-0) is a heterocyclic compound belonging to the pyrrolopyridine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-b]pyridine core with a 4-ethylphenyl substituent and dione functionalities at the 5 and 7 positions. Its molecular formula is , with a molecular weight of approximately 252.27 g/mol. The unique structure contributes to its biological activity by allowing specific interactions with various molecular targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrrolopyridines, including this compound. The compound has shown promising results against several pathogens.

Table 1: Antimicrobial Activity of Pyrrolopyridine Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 7b | 0.22 - 0.25 μg/mL | TBD |

| Ciprofloxacin | Control | Control |

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, showing potential as an effective antibacterial agent. Moreover, it exhibited low hemolytic activity, indicating a favorable safety profile .

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms. It may inhibit cell proliferation by targeting critical signaling pathways involved in cancer cell survival.

Case Study: Mechanism of Action

In vitro studies reveal that the compound can act on specific molecular targets such as DNA gyrase and dihydrofolate reductase (DHFR), leading to cytotoxic effects on cancer cells. The IC50 values for these activities range from 12.27 μM to 31.64 μM for DNA gyrase inhibition and from 0.52 μM to 2.67 μM for DHFR inhibition .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes.

- Receptor Binding: It may bind to specific receptors affecting signal transduction pathways.

- Cytotoxic Effects: Induces apoptosis in cancer cells by disrupting normal cellular functions.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar heterocyclic compounds.

Table 2: Comparison of Biological Activities

| Compound Type | Activity Profile |

|---|---|

| Pyrazolo[3,4-b]pyridine | Similar antimicrobial properties |

| Pyrrolo[2,3-b]pyridine | Different substitution pattern; varied activities |

| Indole Derivatives | Diverse activities but distinct mechanisms |

This compound stands out due to its specific substitution pattern and dual dione functionality which enhance its interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.